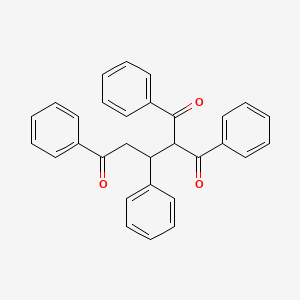
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is a complex organic compound with the molecular formula C23H20O2. It is also known as 1,3,5-triphenyl-1,5-pentanedione. This compound is characterized by the presence of three phenyl groups and two carbonyl groups, making it a diketone. The compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- can be synthesized through several methods. One common method involves the addition of α-hydroxy- or α-acetoxyacetophenone to chalcone. The reaction typically takes place in the presence of a base, such as sodium hydroxide, and under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mecanismo De Acción
The mechanism of action of 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- involves its interaction with various molecular targets. The compound’s diketone groups can form hydrogen bonds and interact with nucleophiles, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenyl-2-methylidene-1,5-pentanedione: Similar structure but with a methylidene group.
1,3,5-Triphenyl-1,5-pentanedione: Lacks the benzoyl group present in 1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl-.
Uniqueness
1,5-Pentanedione, 2-benzoyl-1,3,5-triphenyl- is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
21225-52-5 |
|---|---|
Fórmula molecular |
C30H24O3 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-benzoyl-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C30H24O3/c31-27(23-15-7-2-8-16-23)21-26(22-13-5-1-6-14-22)28(29(32)24-17-9-3-10-18-24)30(33)25-19-11-4-12-20-25/h1-20,26,28H,21H2 |
Clave InChI |
ZFEHTAPXSQRSPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


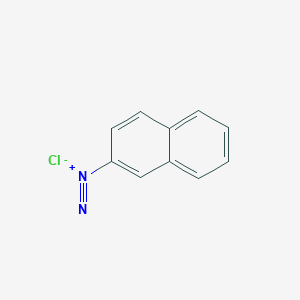
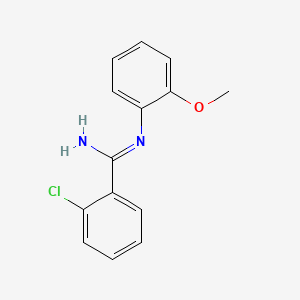
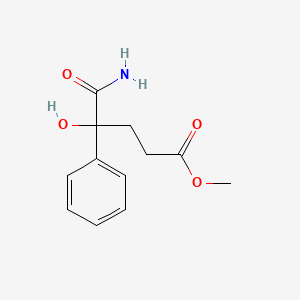
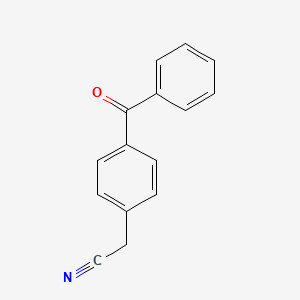
![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)



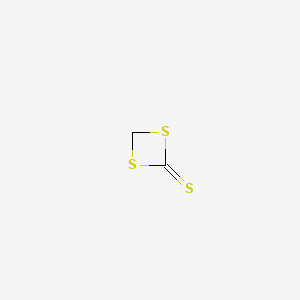
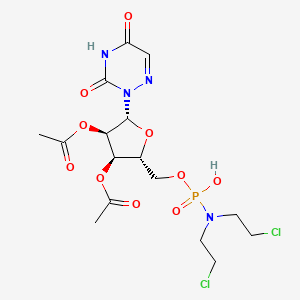
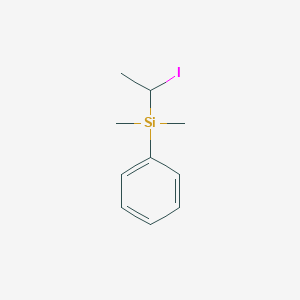
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
